N-((3,4-Dimethoxy-phenyl)-(2-iodo-acetylamino)-methyl)-2-iodo-acetamide
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Overview
Description
N-((3,4-Dimethoxy-phenyl)-(2-iodo-acetylamino)-methyl)-2-iodo-acetamide is a complex organic compound characterized by the presence of dimethoxyphenyl and iodoacetylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,4-Dimethoxy-phenyl)-(2-iodo-acetylamino)-methyl)-2-iodo-acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with iodine and acetic anhydride to form the iodoacetyl derivative. This intermediate is then reacted with an amine to introduce the acetamide group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like dimethylaminopyridine (DMAP) under nitrogen protection .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((3,4-Dimethoxy-phenyl)-(2-iodo-acetylamino)-methyl)-2-iodo-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.
Substitution: The iodo groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-((3,4-Dimethoxy-phenyl)-(2-iodo-acetylamino)-methyl)-2-iodo-acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of N-((3,4-Dimethoxy-phenyl)-(2-iodo-acetylamino)-methyl)-2-iodo-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the iodoacetylamino groups.
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl moiety but differs in functional groups.
Uniqueness
N-((3,4-Dimethoxy-phenyl)-(2-iodo-acetylamino)-methyl)-2-iodo-acetamide is unique due to the presence of both dimethoxyphenyl and iodoacetylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
Properties
Molecular Formula |
C13H16I2N2O4 |
---|---|
Molecular Weight |
518.09 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-[(2-iodoacetyl)amino]methyl]-2-iodoacetamide |
InChI |
InChI=1S/C13H16I2N2O4/c1-20-9-4-3-8(5-10(9)21-2)13(16-11(18)6-14)17-12(19)7-15/h3-5,13H,6-7H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
YNYTVJBLGRHIPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(NC(=O)CI)NC(=O)CI)OC |
Origin of Product |
United States |
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